Aflatoxin M1
Overview
Description
Aflatoxin M1 is a hydroxylated metabolite of aflatoxin B1. It is found in the milk of cows fed on meal contaminated with Aflatoxin B1 . It is also a single-component mycotoxin standard solution developed for precise quality control of food and feed .
Synthesis Analysis
Aflatoxin M1 is produced when animals ingest feed contaminated with Aflatoxin B1 . It is then liberated in milk, urine, and produced in the liver .Molecular Structure Analysis
The molecular structure of Aflatoxin M1 has been studied using techniques such as high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) with multiple reaction monitoring (MRM) modes .Chemical Reactions Analysis
Aflatoxin M1 can be detected using various methods such as high-throughput, reliable, and compliant method for the identification of AFM1 in milk samples using atmospheric pressure—matrix assisted laser desorption/ionization (AP-MALDI) selected reaction monitoring (SRM) quantitation .Physical And Chemical Properties Analysis
The physical and chemical properties of Aflatoxin M1 are not fully understood and are the subject of ongoing research .Scientific Research Applications
Carcinogenic Properties and Cancer Development : AFM1, a metabolite of Aflatoxin B1 (AFB1), is excreted in milk when ruminants consume feed containing AFB1. Both AFB1 and AFM1 are classified as carcinogens by the International Agency for Research on Cancer (IARC). Studies have investigated their effects on cancer cell proliferation and invasion, exploring the correlation between toxin exposure and cancer development. Bioinformatic analysis suggests several genes/proteins/miRNAs as potential targets for further studies evaluating the effects of AFM1-induced damage and its capacity to induce cancer (Marchese et al., 2018).
Occurrence in Milk and Feed : Research has shown that AFM1, due to its presence in dairy cattle feed, can be transmitted into cow's milk, posing a significant risk to consumers. Studies in Northern Italy indicated varying levels of AFM1 in milk and feed samples, highlighting the need for monitoring and regulatory compliance to ensure consumer safety (Decastelli et al., 2007).
Electrochemical Biosensing Platforms : Electrochemical-based biosensing platforms, particularly immunosensors and aptasensors, have been developed for the sensitive and specific detection of AFM1 in milk and dairy products. This is essential due to the low concentration of AFM1 in these products and its associated health risks (Gurban et al., 2017).
Detoxification by Bacillus subtilis : Bacillus subtilis strains, isolated from animal guts and soil, have been shown to transform and detoxify AFM1. One particular strain, ANSB060, demonstrated significant ability to degrade AFM1, suggesting potential industrial applications for aflatoxin risk mitigation (Gao et al., 2011).
Metabolism and Toxicity in Human-Derived In Vitro Systems : AFM1's metabolism and toxicity have been studied in human liver microsomes and cell line cells. While generally considered a detoxification product of AFB1, AFM1 exhibits a directly toxic potential in certain biological contexts, particularly in relation to cytotoxicity (Neal et al., 1998).
Detection in Human Breast Milk : Studies have focused on the presence of AFM1 in human breast milk as a biomarker for exposure, revealing its association with certain dietary habits and potential effects on child growth (Mahdavi et al., 2008).
Risk Mitigation by Lactic Acid Bacteria : Lactic acid bacteria (LAB) have shown potential in mitigating the toxic effects of aflatoxins, including AFM1, through inhibiting mold growth and binding aflatoxins in food and feed matrices (Ahlberg et al., 2015).
Risk Assessment and Public Health Impact : Comprehensive studies have assessed the risk associated with the intake of AFM1 through milk and dairy products in various regions, considering the potential health impacts on the population and the need for regulatory limits (Moghaddam et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
Record name | Aflatoxin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aflatoxin M1 | |
CAS RN |
6795-23-9 | |
Record name | Aflatoxin M1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aflatoxin M1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFLATOXIN M1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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